Val-Cit-amide-Cbz-N(Maytansine) is a complex compound that combines elements of peptide chemistry and cytotoxic drug delivery systems. This compound is particularly notable for its application in antibody-drug conjugates (ADCs), which are designed to target and kill cancer cells while minimizing damage to healthy tissues. The Val-Cit (Valine-Citrulline) linker is known for its ability to release the cytotoxic agent upon enzymatic cleavage, making it a valuable component in therapeutic applications.
The compound is derived from maytansine, a natural product with potent antitumor activity. Maytansine itself is obtained from the plant Maytenus serrata and has been modified chemically to enhance its efficacy and specificity in cancer treatment. The incorporation of the Val-Cit-amide and Cbz (Carbobenzyloxy) groups improves the stability and delivery of the drug to targeted cells.
Val-Cit-amide-Cbz-N(Maytansine) can be classified as a peptide-drug conjugate. It falls under the category of cytotoxic agents used in targeted cancer therapies, specifically as an ADC, which combines an antibody with a potent drug to selectively deliver the drug to cancer cells.
The synthesis of Val-Cit-amide-Cbz-N(Maytansine) typically involves several key steps:
The synthesis may employ solid-phase peptide synthesis (SPPS) techniques, allowing for efficient assembly of the peptide backbone while minimizing side reactions. Careful optimization of reaction conditions, such as temperature and pH, is crucial for maximizing yield and purity.
The molecular structure of Val-Cit-amide-Cbz-N(Maytansine) features a complex arrangement that includes:
The molecular formula can be represented as , indicating a substantial molecular weight that contributes to its biological activity. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm structural integrity during synthesis.
Val-Cit-amide-Cbz-N(Maytansine) undergoes several chemical reactions relevant to its function:
These reactions are critical for ensuring that the drug is only activated within the tumor microenvironment, thereby enhancing selectivity and reducing systemic toxicity.
The mechanism of action involves several steps:
This mechanism allows for highly selective targeting of malignant cells while sparing normal tissues, significantly improving therapeutic outcomes.
Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various conditions.
Val-Cit-amide-Cbz-N(Maytansine) is primarily used in:
This compound exemplifies advancements in targeted therapies, aiming for more effective treatments with reduced side effects compared to conventional chemotherapy approaches.
Val-Cit-amide-Cbz-N(Me)-Maytansine is a highly specialized cytotoxic payload designed for antibody-drug conjugates (ADCs). Its chemical structure (CAS: 1628543-59-8, MW: 1140.71 g/mol, Formula: C₅₅H₇₈ClN₉O₁₅) integrates a maytansinoid core with a valine-citrulline (Val-Cit) dipeptide linker, modified by N-methylation and a carbobenzoxy (Cbz) group. This architecture enables tumor-specific drug release via protease cleavage while maintaining plasma stability. The compound is classified as a controlled substance in certain territories, reflecting its potent antimitotic properties [1].
Maytansinoids, derived from the natural toxin maytansine, inhibit microtubule assembly by binding tubulin at the vinca domain. Early clinical development of free maytansine was halted due to systemic toxicity (neuropathy, gastrointestinal effects). The advent of ADC technology revitalized maytansinoids by enabling targeted delivery. Key milestones include:
Table 1: Evolution of Maytansinoid Payloads
| Payload | Linker Chemistry | Key Improvements |
|---|---|---|
| Maytansine | None (free drug) | High cytotoxicity (IC₅₀ < nM) |
| DM1 | Non-cleavable (SMCC) | Reduced off-target toxicity |
| DM4 | Cleavable (SPP, SPDB) | Improved plasma stability |
| Val-Cit-amide-Cbz-N(Me)-Maytansine | Protease-cleavable (Val-Cit) | Tunable drug release, reduced aggregation |
Peptide linkers bridge antibodies and cytotoxic payloads, balancing plasma stability and tumor-specific activation. Their design addresses two challenges:
The Val-Cit dipeptide is engineered for selective cleavage by lysosomal proteases (e.g., cathepsin B) overexpressed in tumors. Its mechanism involves:
Table 2: Protease Cleavage Efficiency of Dipeptide Linkers
| Dipeptide Linker | Cleavage Rate (kcat/Kₘ, M⁻¹s⁻¹) | Primary Cleavage Enzyme | Plasma Stability (t₁/₂, h) |
|---|---|---|---|
| Val-Cit | 8,500 ± 300 | Cathepsin B | 48 ± 2 |
| Val-Ala | 6,200 ± 250 | Cathepsin S | 72 ± 3 |
| Val-Arg | 9,800 ± 400 | Trypsin-like proteases | 12 ± 1 |
| Val-Lys | 7,300 ± 350 | Plasmin | 24 ± 1 |
Data adapted from protease cleavage assays comparing metabolite formation in human plasma [5] [6].
The N-methyl and Cbz groups in Val-Cit-amide-Cbz-N(Me)-Maytansine address critical limitations of earlier maytansinoids:
Shields the linker from exopeptidases, extending plasma half-life [1] [8].
Carbobenzoxy (Cbz) Group:
Structural analysis confirms that Cbz-N(Me) modifications reduce ADC aggregation by >40% compared to unmethylated analogs, enabling higher drug-to-antibody ratios (DAR 4–8) without viscosity issues [1] [8].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: